molecular formula C12H26N2 B1390584 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915921-72-1

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Cat. No. B1390584
M. Wt: 198.35 g/mol
InChI Key: SXKFQRVOTMKEQZ-UHFFFAOYSA-N
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Description

“N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine” is a chemical compound with the CAS Number: 915921-72-1. It has a molecular weight of 198.35 . The IUPAC name for this compound is N-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-2-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Ligand Formation

  • Facile Synthesis: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is involved in the synthesis of flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, which are produced in a superbasic medium. These ligands are crucial in various chemical reactions (Potapov et al., 2007).

Structural and Conformational Analysis

  • Conformational Analyses: The compound is used in the study of crystal structures and conformational analyses of related derivatives, providing valuable insights into molecular geometry and interactions (Nitek et al., 2020).

Application in Antibiotic Synthesis

  • Key Intermediate in Antibiotic Preparation: It serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use, highlighting its role in pharmaceutical manufacturing (Fleck et al., 2003).

Inhibitory and Anticancer Activities

  • Src Kinase Inhibitory and Anticancer Activities: Derivatives of this compound are synthesized and evaluated for their inhibitory activity against Src kinase and potential anticancer activity, demonstrating its importance in medicinal chemistry (Sharma et al., 2010).

Dental Applications

  • Adhesive Bonding in Dentistry: Research indicates that specific modifications to this compound can improve adhesive bonding in dental applications, showcasing its utility in dental materials science (Bowen et al., 1996).

Catalysis and Reaction Studies

  • Catalysis and Reaction Products: The compound is used to study the behavior of allylamines and the formation of various reaction products in catalysis, contributing to the understanding of chemical reaction mechanisms (Musorin, 2003).

Strontium Complex Synthesis

  • Strontium Complex Synthesis: It's involved in the synthesis of strontium complexes with β-diketiminate ligands, which are potential strontium precursors for various applications (George et al., 2012).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFQRVOTMKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672429
Record name N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

CAS RN

915921-72-1
Record name N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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